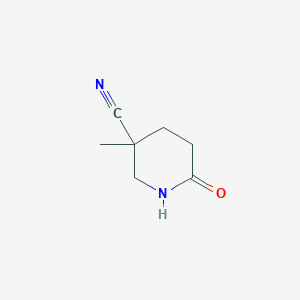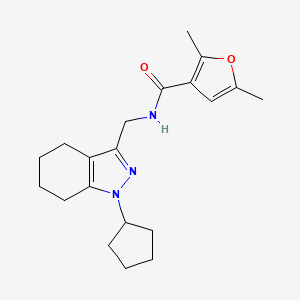
3-Methyl-6-oxopiperidine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6-oxopiperidine-3-carbonitrile is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for 3-Methyl-6-oxopiperidine-3-carbonitrile is 1S/C7H10N2O/c1-7(4-8)3-2-6(10)9-5-7/h2-3,5H2,1H3,(H,9,10) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
3-Methyl-6-oxopiperidine-3-carbonitrile has a molecular weight of 138.17 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis in Medicinal Chemistry
Compounds structurally related to 3-Methyl-6-oxopiperidine-3-carbonitrile, such as 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles, have been synthesized using microwave irradiation. These compounds exhibit potential as serotonin 5-HT3 receptor antagonists, indicating their relevance in the development of new therapeutic agents. The use of microwave irradiation highlights an efficient synthetic approach that could be applicable to 3-Methyl-6-oxopiperidine-3-carbonitrile derivatives for medicinal chemistry applications (Mahesh, Perumal, & Pandi, 2004).
Spectroscopic Analysis in Materials Science
Spectroscopic methods have been employed to analyze compounds like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, revealing detailed structural and optical properties. Such analyses are crucial for understanding the material characteristics of novel organic compounds, potentially guiding the design of organic semiconductors or photovoltaic materials based on 3-Methyl-6-oxopiperidine-3-carbonitrile derivatives (Jukić, Cetina, Halambek, & Ugarković, 2010).
Organic Synthesis and Chemical Transformations
Research on the chemical transformations of related compounds, such as 6-Methylchromone-3-carbonitrile, under nucleophilic conditions, provides insights into the synthetic versatility of these molecules. Understanding these reactions can inform the development of new synthetic routes for functionalized derivatives of 3-Methyl-6-oxopiperidine-3-carbonitrile, which could have applications in organic synthesis and drug development (Ibrahim & El-Gohary, 2016).
Corrosion Inhibition in Engineering
Derivatives of 3-Methyl-6-oxopiperidine-3-carbonitrile, such as pyrazolo[3,4-b]pyridines, have been explored as corrosion inhibitors for mild steel in acidic environments. This application is particularly relevant in the field of materials engineering, where the prevention of corrosion is critical for maintaining the integrity of metal structures. The synthesis of these compounds using ultrasonic irradiation in aqueous media represents an environmentally friendly approach to developing effective corrosion inhibitors (Dandia, Gupta, Singh, & Quraishi, 2013).
Direcciones Futuras
While specific future directions for 3-Methyl-6-oxopiperidine-3-carbonitrile are not available, piperidine derivatives, which this compound is a part of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
3-methyl-6-oxopiperidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-7(4-8)3-2-6(10)9-5-7/h2-3,5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDKTWRDZSLWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)NC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-oxopiperidine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2737888.png)
![3-OXA-7-AZABICYCLO[3.3.1]NONAN-9-ONE hydrochloride](/img/structure/B2737890.png)


![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carbohydrazide](/img/structure/B2737895.png)




![Methyl 3-(1-(methylsulfonyl)piperidine-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2737902.png)

![1-(2-ethoxyethyl)-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2737905.png)

